N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 3-chlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of 3-chlorobenzyl azide: This is achieved by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent.
Cycloaddition Reaction: The 3-chlorobenzyl azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, under mild conditions.
Amidation: The resulting triazole intermediate is then reacted with an appropriate carboxylic acid derivative to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring and carboxamide group.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, affecting metabolic pathways.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-chlorobenzyl)-1H-1,2,4-triazole-5-carboxamide
- N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-sulfonamide
Uniqueness
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the 3-chlorobenzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMVIVPIRUBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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